molecular formula C27H20ClNO3 B8758743 1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE

1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B8758743
M. Wt: 441.9 g/mol
InChI Key: FCJLJPJZSUKSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group and two hydroxyphenyl groups attached to an indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the indolone core or the chlorobenzyl group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl groups can yield quinones, while reduction of the indolone core can produce various reduced derivatives .

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and its indolone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H20ClNO3

Molecular Weight

441.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,3-bis(4-hydroxyphenyl)indol-2-one

InChI

InChI=1S/C27H20ClNO3/c28-24-7-3-1-5-18(24)17-29-25-8-4-2-6-23(25)27(26(29)32,19-9-13-21(30)14-10-19)20-11-15-22(31)16-12-20/h1-16,30-31H,17H2

InChI Key

FCJLJPJZSUKSQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a method similar to Example 12, 1-(2-chloro-benzyl)-1H-indole-2,3-dione (300 mg, 1.1 mmol) and 2,6-dimethylphenol (831 mg, 8.83 mmol) in trifluoromethanesulfonic acid (5 mL) gives a crude brown oil. Purify by flash chromatography (CH2Cl2, 10% EtOAc/CH2Cl2, 25% EtOAc/CH2Cl2) and recrystallize the resulting oil from diethyl ether/CH2Cl2/hexanes to give after drying under house vacuum 145 mg (30%) of the title compound as an off-white powder. MS (ES): m/z=442 (M+1), 440 (M−1); 1H NMR(DMSO-d6): δ9.46 (s, 2H), 7.52 (dd, J=1.2 Hz, J=7.8 Hz, 1H), 7.36-7.24 (m, 4H), 7.10 (t, J=7.3 Hz, 1H), 7.01-6.91 (m, 6H), 6.71 (d, J=8.7 Hz, 4H), 5.06 (s, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
831 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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